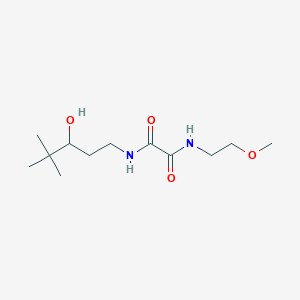
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-methoxyethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-methoxyethyl)oxalamide, also known as OXA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects.
Mecanismo De Acción
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-methoxyethyl)oxalamide activates GPR119 by binding to the receptor and inducing a conformational change that leads to the activation of downstream signaling pathways. This results in the release of insulin from pancreatic beta cells and the regulation of glucose homeostasis.
Biochemical and Physiological Effects:
In addition to its effects on glucose homeostasis, this compound has been found to have other interesting biochemical and physiological effects. It has been shown to increase the release of glucagon-like peptide-1 (GLP-1), a hormone that regulates appetite and glucose metabolism. This compound has also been found to increase the release of cholecystokinin (CCK), a hormone that regulates satiety and digestive processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-methoxyethyl)oxalamide in lab experiments is its selectivity for GPR119. This allows researchers to study the effects of GPR119 activation without the confounding effects of other receptors. However, one limitation of using this compound is its relatively short half-life, which can complicate experiments that require long-term exposure to the compound.
Direcciones Futuras
There are several future directions for the study of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-methoxyethyl)oxalamide. One area of research is the development of more potent and selective agonists for GPR119. Another area of research is the investigation of the effects of this compound on other physiological processes, such as inflammation and oxidative stress. Additionally, the potential use of this compound in the treatment of other metabolic disorders, such as obesity and metabolic syndrome, should be explored.
Métodos De Síntesis
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-methoxyethyl)oxalamide can be synthesized using various methods, including the reaction of 2-(2-methoxyethyl)malonamide with 3-hydroxy-4,4-dimethylpentanoyl chloride in the presence of a base. Another method involves the reaction of 3-hydroxy-4,4-dimethylpentanoyl chloride with 2-(2-methoxyethyl)oxalyl chloride in the presence of a base. These methods have been optimized to obtain high yields of this compound.
Aplicaciones Científicas De Investigación
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-methoxyethyl)oxalamide has been studied for its potential applications in scientific research. One of the main areas of research is its use as a selective agonist for the G protein-coupled receptor 119 (GPR119). GPR119 is involved in the regulation of glucose homeostasis and has been identified as a potential target for the treatment of type 2 diabetes. This compound has been found to activate GPR119 and increase insulin secretion, making it a promising candidate for the development of new diabetes treatments.
Propiedades
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-N'-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-12(2,3)9(15)5-6-13-10(16)11(17)14-7-8-18-4/h9,15H,5-8H2,1-4H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXJUOMCOOSQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C(=O)NCCOC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

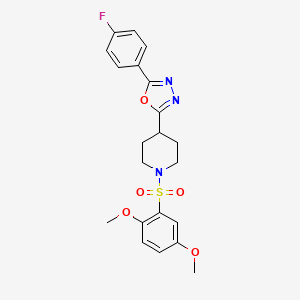
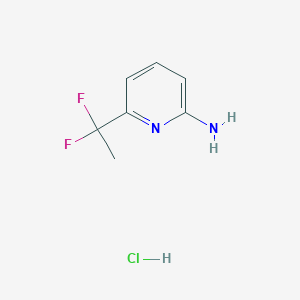

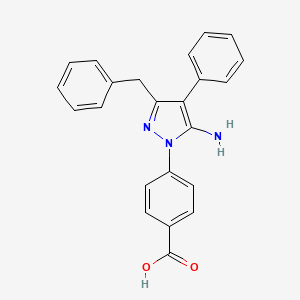
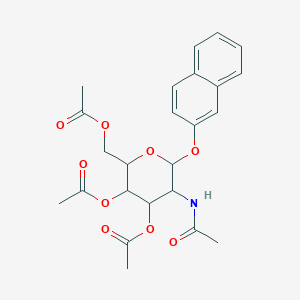
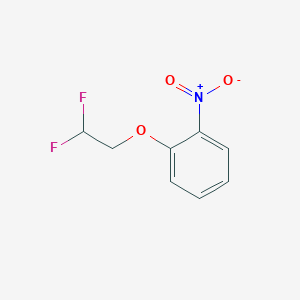
![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3-methoxyphenyl)chromene-3-carboxamide](/img/structure/B2910933.png)
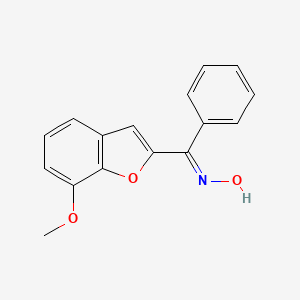

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2910938.png)
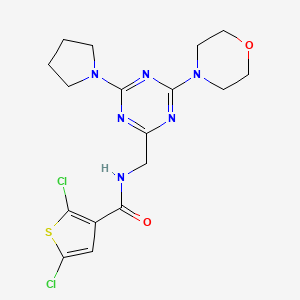
![2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2910941.png)

![4,6-Dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione](/img/structure/B2910945.png)